Dutasteride-d3
Description
Properties
CAS No. |
1131341-46-2 |
|---|---|
Molecular Formula |
C27H30F6N2O2 |
Molecular Weight |
531.558 |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D |
InChI Key |
JWJOTENAMICLJG-XHGXNVPLSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Synonyms |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene |
Origin of Product |
United States |
Preparation Methods
Route 1: Copper-Mediated Coupling with Deuterated Aryl Iodide
This method, derived from U.S. Patent 5,565,467 and later refinements, involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (Formula III) with deuterated 2-iodo-1,4-bis(trifluoromethyl)benzene-d3 (Formula V-d3) in the presence of copper powder and potassium carbonate. The deuteration is introduced at the aromatic ring during the synthesis of the aryl iodide precursor, typically via catalytic deuterium exchange or direct substitution using deuterated reagents.
Key Steps:
-
Deuteration of Aryl Precursor : The aryl iodide is deuterated using deuterium gas in the presence of a palladium catalyst, ensuring >98% isotopic incorporation at the 3,4,6 positions.
-
Coupling Reaction : The steroidal carboxylic acid is converted to its acid chloride using thionyl chloride, followed by amidation with deuterated aryl iodide under Ullmann conditions (150°C, 18 hours).
-
Crystallization : Crude this compound is recrystallized from a 1:1 mixture of tetrahydrofuran (THF) and water to yield crystalline Form II.
Route 2: Oxidative Cyclization with Deuterated Aniline
An alternative approach, detailed in CN102382165B, employs a deuterated aniline derivative (2,5-bis(trifluoromethyl)aniline-d3) in a two-step process. The method avoids the use of aryl iodides, instead leveraging a phosphorus oxychloride-mediated coupling followed by oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Key Steps:
-
Acylation : The steroidal carboxylic acid (Formula I) is treated with phosphorus oxychloride in pyridine to form the acyl chloride, which reacts with deuterated aniline at <40°C.
-
Oxidative Aromatization : The intermediate is oxidized with DDQ and BSTFA (bis(trimethylsilyl)trifluoroacetamide) in toluene at 150°C for 18 hours, inducing cyclization and deuteration retention.
-
Purification : Sequential recrystallization from ethyl acetate and acetonitrile removes non-deuterated byproducts.
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Aryl Iodide Coupling) | Route 2 (Aniline Cyclization) |
|---|---|---|
| Deuterated Intermediate | Aryl iodide-d3 | Aniline-d3 |
| Reaction Temperature | 150°C | 150°C (cyclization step) |
| Yield | 68–72% | 75–80% |
| Key Impurities | Dihydrothis compound (0.3–0.5%) | Desmethylthis compound (0.2–0.4%) |
Chromatographic and recrystallization methods are critical to achieving the high purity required for pharmaceutical reference standards.
Column Chromatography
Recrystallization Protocols
-
Solvent Systems : Ethyl acetate:acetonitrile (3:1) yields crystalline Form II with <0.1% residual solvents.
-
Temperature Control : Slow cooling from 70°C to 25°C over 6 hours enhances crystal uniformity.
Table 2: Residual Solvent Limits in Purified this compound
| Solvent | Permitted Limit (ppm) | Achieved Level (ppm) |
|---|---|---|
| Acetonitrile | 410 | <50 |
| Methanol | 3000 | <100 |
| Ethyl acetate | 5000 | <200 |
Characterization and Quality Control
This compound must meet stringent pharmacopeial standards for identity, purity, and isotopic composition.
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions: Dutasteride-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups.
Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia
Dutasteride is widely used for managing BPH. A study demonstrated that long-term dutasteride treatment significantly improved International Prostate Symptom Scores (IPSS) and urinary flow rates. Specifically, patients treated with dutasteride showed a reduction in acute urinary retention risk by 57% and a 48% lower likelihood of requiring surgical intervention compared to placebo .
Table 1: Long-term Effects of Dutasteride on BPH
| Parameter | Dutasteride Group | Placebo Group | p-value |
|---|---|---|---|
| IPSS Score (2 years) | 4.5 | 2.3 | <0.001 |
| Qmax (mL/sec) | 2.0 | 0.6 | <0.001 |
| Acute Urinary Retention (%) | 57% reduction | - | - |
Androgenic Alopecia
Dutasteride has shown efficacy in treating male androgenic alopecia (AGA). A retrospective study indicated that patients receiving dutasteride experienced greater improvements in hair growth compared to those treated with finasteride, with significant enhancements noted in various classifications of hair loss .
Table 2: Efficacy of Dutasteride vs. Finasteride in AGA
| Treatment | Improvement Rate (%) | Adverse Events (%) |
|---|---|---|
| Dutasteride | 80.8 | 7.6 |
| Finasteride | 47.8 | 10.5 |
Neuroprotective Effects
Emerging research highlights the potential neuroprotective properties of dutasteride-d3, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Studies suggest that dutasteride exhibits antioxidant and anti-inflammatory effects that may mitigate neuronal damage associated with ALS . The compound's ability to modulate steroid hormone levels could further enhance its therapeutic profile.
Case Study: Neuroprotection in ALS
A review article discussed the promising role of dutasteride in ALS treatment, indicating that it could restore altered dopamine activity and counteract glutamate toxicity . While clinical trials are needed to confirm these findings, the initial data suggest a beneficial effect on neuroprotection.
Other Potential Applications
- Prostate Cancer Prevention : Research indicates that dutasteride may reduce the risk of prostate cancer by lowering DHT levels, although more studies are required to establish definitive preventive benefits .
- Management of Dyskinesia : Preliminary findings suggest that dutasteride may help prevent dyskinesia associated with L-DOPA treatment in Parkinson's disease patients, marking another potential therapeutic avenue .
Mechanism of Action
Dutasteride-d3 exerts its effects by inhibiting the enzyme 5-alpha-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing the levels of DHT, this compound helps to shrink the prostate gland and alleviate symptoms of benign prostatic hyperplasia. The inhibition of 5-alpha-reductase occurs through a competitive and irreversible binding to the enzyme, leading to a significant reduction in DHT levels in the body.
Comparison with Similar Compounds
Dutasteride and Its Impurities
Dutasteride (C27H30F6N2O2, MW 528.54 g/mol) is the parent compound. Key impurities and analogs include:
Key Differences :
Comparison with Finasteride
Finasteride (C23H36N2O2, MW 372.55 g/mol), another 5AR inhibitor, differs fundamentally from dutasteride:
| Parameter | Dutasteride | Finasteride |
|---|---|---|
| 5AR Inhibition | Dual (Type 1 & 2) | Selective (Type 2) |
| Serum DHT Reduction | ~90% | ~70% |
| Half-Life | ~5 weeks | ~6 hours |
| Clinical Use | BPH, alopecia | BPH, alopecia |
Analytical and Pharmacokinetic Distinctions
Role in Analytical Chemistry
This compound’s primary application lies in quantitative bioanalysis :
Pharmacokinetic Considerations
In contrast, dutasteride itself has a long half-life (~5 weeks) due to extensive tissue binding .
Biological Activity
Dutasteride-d3 is a deuterated form of dutasteride, which is a potent inhibitor of the enzyme 5α-reductase. This compound has garnered attention for its biological activity, particularly in the treatment of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). This article delves into the biological mechanisms, pharmacokinetics, efficacy in clinical studies, and potential applications of this compound.
This compound functions primarily by inhibiting both Type I and Type II isoforms of the 5α-reductase enzyme. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen responsible for prostate growth and hair loss in men. The following table summarizes the key characteristics of this compound's mechanism:
| Characteristic | Details |
|---|---|
| Target Enzymes | Type I and Type II 5α-reductase |
| DHT Reduction | Reduces serum DHT levels by up to 98% |
| Binding Affinity | High affinity for both isoenzymes (Type I: 3.9 nM; Type II: 1.8 nM) |
| Inhibition Type | Competitive and specific inhibitor |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:
- Bioavailability: Approximately 60%, with variability from 40% to 94% depending on individual factors.
- Peak Concentration: Achieved within 2 to 3 hours post-administration.
- Volume of Distribution: Ranges from 300 to 500 L, indicating extensive tissue distribution.
- Protein Binding: About 99% bound to serum albumin and 96.6% to α-1 acid glycoprotein.
- Metabolism: Primarily metabolized in the liver via CYP3A4 and CYP3A5, producing several active metabolites.
Treatment of Benign Prostatic Hyperplasia (BPH)
This compound has been shown to significantly reduce prostate volume and improve urinary flow in men with BPH. A pivotal study demonstrated that after one year of treatment with dutasteride, median serum DHT concentrations were reduced by over 90% in most patients, leading to improved clinical outcomes such as reduced International Prostate Symptom Score (IPSS) .
Androgenetic Alopecia
In studies focusing on AGA, this compound has been found to be more effective than finasteride. A randomized controlled trial involving men aged 20 to 50 years showed that those treated with dutasteride experienced significant increases in hair count and thickness compared to those receiving finasteride or placebo . The following table summarizes findings from this study:
| Treatment Group | Hair Count Increase (24 weeks) | Statistical Significance |
|---|---|---|
| Dutasteride (0.5 mg/d) | Significant increase | P < .001 |
| Finasteride (1 mg/d) | Moderate increase | P = .003 |
| Placebo | No significant change | P < .001 |
Frontal Fibrosing Alopecia (FFA)
A retrospective observational study evaluated the effectiveness of dutasteride in patients with FFA. Among 224 patients treated with varying doses of dutasteride, stabilization rates for hairline recession were significantly higher compared to other systemic therapies . The following results were noted:
- Stabilization Rate at 12 Months:
- Dutasteride Group: 62% Frontal, 64% Right Temporal, 62% Left Temporal
- Other Therapies: Lower stabilization rates across all regions
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity and purity of Dutasteride-d3 in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to verify molecular structure. For purity assessment, employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and compare retention times against non-deuterated Dutasteride. Triplicate runs and calibration curves with certified reference materials are critical for reproducibility .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Sample preparation should include protein precipitation (e.g., using acetonitrile) followed by solid-phase extraction. Deuterated internal standards (e.g., Dutasteride-d6) mitigate matrix effects. Validate assays per FDA guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) .
Q. How should controlled experiments be designed to assess isotopic effects of deuterium in this compound?
- Methodological Answer : Use parallel in vitro metabolic assays (e.g., human liver microsomes) comparing this compound and non-deuterated Dutasteride under identical conditions (pH 7.4, 37°C). Monitor metabolites via LC-MS and calculate kinetic parameters (e.g., Vmax, Km). Include negative controls (no enzyme) and triplicate runs. Statistical analysis (ANOVA, p <0.05) identifies significant isotopic effects .
Advanced Research Questions
Q. What statistical approaches are recommended for comparing pharmacokinetic parameters between Dutasteride and this compound in crossover studies?
- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like AUC0–∞, Cmax, and t½. Apply bioequivalence criteria (90% CI within 80–125% for AUC/Cmax) or equivalence testing (TOST procedure). Adjust for covariates (e.g., body weight, CYP3A4 activity) and validate models via bootstrapping .
Q. How can researchers resolve contradictory data regarding the metabolic stability of deuterated vs. non-deuterated compounds in longitudinal studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., enzyme batch variability, storage conditions). Replicate experiments across independent labs using standardized protocols. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For qualitative contradictions, use triangulation (e.g., combining LC-MS data with <sup>2</sup>H-NMR) to validate findings .
Q. What validation criteria should be established for this compound assays in multi-center preclinical studies?
- Methodological Answer : Develop a harmonized validation protocol across labs, including:
- Precision : Inter-day CV <10% at LLOQ (Lower Limit of Quantification).
- Accuracy : Spike-and-recovery tests (85–115%).
- Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C, 6 months) stability.
- Cross-lab calibration : Use shared reference materials and blinded QC samples. Document deviations via a centralized electronic lab notebook .
Data Presentation and Ethical Considerations
Q. How should contradictory results from isotopic labeling studies be reported to ensure transparency?
- Methodological Answer : Use the CONSORT checklist for randomized trials or STROBE for observational studies. In the "Discussion" section, explicitly address contradictions by comparing results to prior literature (e.g., deuterium’s kinetic isotope effect on CYP450 enzymes). Provide raw data in supplementary files for peer review, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical considerations are critical when designing animal studies with deuterated compounds like this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research. Justify sample sizes via power analysis to minimize animal use. Include a veterinary-approved humane endpoint protocol (e.g., tumor size thresholds). Disclose conflicts of interest (e.g., funding from isotope suppliers) in the "Acknowledgments" section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
